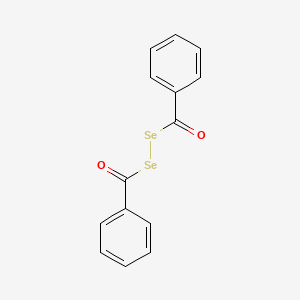
Nonylarsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonylarsonic acid is an organoarsenic compound with the chemical formula C9H21AsO3 It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a nonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonylarsonic acid can be synthesized through the reaction of nonyl alcohol with arsenic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction can be represented as:
C9H19OH+H3AsO4→C9H21AsO3+H2O
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of catalysts and precise temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
Nonylarsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution Reactions: These often require the presence of a strong acid or base as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide.
Wissenschaftliche Forschungsanwendungen
Nonylarsonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting cancer cells.
Industry: It is used in the production of pesticides and herbicides due to its arsenic content.
Wirkmechanismus
The mechanism by which nonylarsonic acid exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key enzymes and metabolic pathways, ultimately affecting cell viability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenic Acid (H3AsO4): A simpler arsenic compound with similar chemical properties.
Methylarsonic Acid (CH3AsO3H2): Another organoarsenic compound with a methyl group instead of a nonyl group.
Dimethylarsinic Acid ((CH3)2AsO2H): Contains two methyl groups and is used in similar applications.
Uniqueness
Nonylarsonic acid is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it more hydrophobic and affects its reactivity and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
36333-44-5 |
|---|---|
Molekularformel |
C9H21AsO3 |
Molekulargewicht |
252.18 g/mol |
IUPAC-Name |
nonylarsonic acid |
InChI |
InChI=1S/C9H21AsO3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
OAIWSAYTCYXSRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


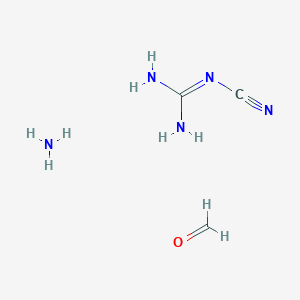

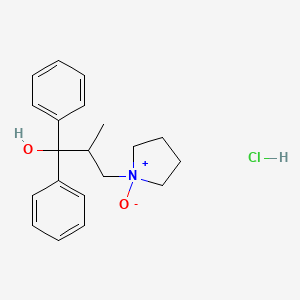

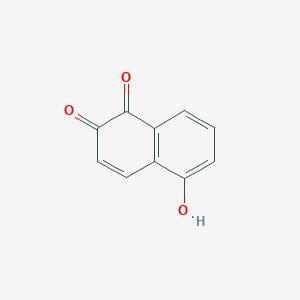
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
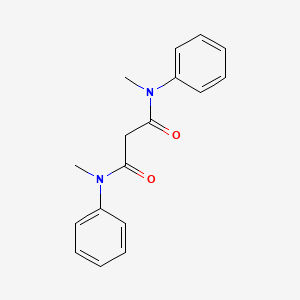

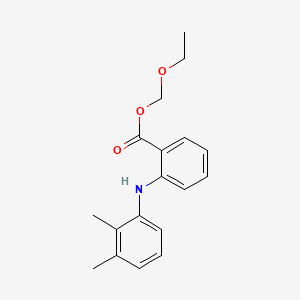

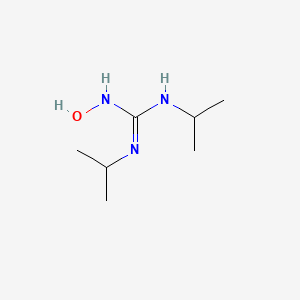
![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
